molecular formula C8H10ClNO B1613293 5-Chloro-2-methoxy-4-methylaniline CAS No. 569688-67-1

5-Chloro-2-methoxy-4-methylaniline

Cat. No.: B1613293
CAS No.: 569688-67-1
M. Wt: 171.62 g/mol
InChI Key: KXEKUVPQDXOCBG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylaniline (CAS: 569688-67-1) is an aniline derivative with a methoxy (-OCH₃) group at position 2, a methyl (-CH₃) group at position 4, and a chlorine atom at position 5 on the benzene ring. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.62 g/mol. This compound is primarily used in industrial and scientific research, particularly as an intermediate in organic synthesis .

Key safety data from its Safety Data Sheet (SDS) highlight the need for stringent precautions, including avoiding dust formation, using impermeable gloves, and ensuring adequate ventilation during handling.

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKUVPQDXOCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629462
Record name 5-Chloro-2-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569688-67-1
Record name 5-Chloro-2-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-methylaniline can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Chloro-2-methoxy-4-methylaniline can be contextualized by comparing it with analogous aniline derivatives. Below is a detailed analysis:

Structural Isomers

  • 4-Chloro-2-methoxy-5-methylaniline (CAS: 6376-14-3)
    • Structure : Chlorine at position 4, methoxy at 2, and methyl at 4.
    • Properties : Melting point (97–103°C) and molecular weight (171.62 g/mol) are identical to the target compound due to identical molecular formulas. However, the altered substituent positions may influence reactivity and solubility. For example, steric hindrance or electronic effects from substituent arrangement could affect nucleophilic substitution rates .

Compounds with Varied Substituents

  • 4-Chloro-2-methylaniline (CAS: 95-69-2) Structure: Methyl at position 2 and chlorine at 4; lacks the methoxy group. Properties: Molecular formula C₇H₈ClN (MW: 141.60 g/mol). This compound is a known carcinogen, with studies showing extensive macromolecular binding (e.g., to DNA and proteins) in rat liver microsomes. Its metabolic activation involves hydroxylamine intermediates, which are more reactive than the parent compound . Regulatory Status: Classified as a hazardous substance due to carcinogenicity, contrasting with the unlisted status of this compound .
  • 5-Chloro-2-methylaniline (CAS: 6259-42-3) Structure: Chlorine at position 5 and methyl at 2; lacks the methoxy group. Properties: Hydrochloride salt form (CAS: 6259-42-3) is commercially available.

Halogen-Substituted Derivatives

  • 4-Chloro-2-iodo-5-methylaniline (CAS: 1373233-50-1)
    • Structure : Iodo substituent at position 2 instead of methoxy.
    • Properties : The larger iodine atom increases steric hindrance and may reduce reaction rates in electrophilic substitutions. This compound is used as a pharmaceutical intermediate, highlighting how halogen choice impacts application .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Regulatory Status Key Applications
This compound 569688-67-1 Cl (5), OCH₃ (2), CH₃ (4) 171.62 Not reported Not listed in major inventories Industrial/research intermediate
4-Chloro-2-methoxy-5-methylaniline 6376-14-3 Cl (4), OCH₃ (2), CH₃ (5) 171.62 97–103 Not listed Chemical synthesis
4-Chloro-2-methylaniline 95-69-2 Cl (4), CH₃ (2) 141.60 Not reported Recognized carcinogen Carcinogenicity studies
5-Chloro-2-methylaniline 6259-42-3 Cl (5), CH₃ (2) 141.60 Not reported Listed in TSCA Pharmaceutical intermediate
4-Chloro-2-iodo-5-methylaniline 1373233-50-1 Cl (4), I (2), CH₃ (5) 297.57 Not reported Not listed High-value pharmaceutical use

Research Findings and Implications

  • Reactivity and Metabolism : The methoxy group in this compound may reduce metabolic activation compared to 4-Chloro-2-methylaniline, which forms reactive hydroxylamine intermediates .
  • Safety Profiles: The absence of carcinogenicity data for this compound underscores the need for further toxicological studies, especially given structural similarities to regulated compounds .

Biological Activity

5-Chloro-2-methoxy-4-methylaniline, with the molecular formula C8_8H10_{10}ClNO, is an aromatic amine that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight: 171.624 g/mol
  • Melting Point: 102-103°C
  • Boiling Point: Approximately 274.6°C at 760 mmHg
  • Density: Approximately 1.2 g/cm³
  • Flash Point: 119.9°C

The compound features a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, impacting their catalytic functions.
  • Receptor Binding: It may interact with cell surface receptors, modulating cellular signaling pathways and influencing various physiological responses.
  • Pathway Modulation: The compound can affect biochemical pathways, leading to alterations in cellular functions.

Anticancer Activity

A study evaluated the synthesis and biological activity of derivatives similar to this compound as anti-cancer agents. The findings indicated that these derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .

Toxicological Assessments

Research involving related compounds has highlighted potential toxicological concerns. For example, exposure to certain aromatic amines has been linked to reproductive toxicity and increased incidence of tumors in laboratory animals . While direct data on this compound is limited, these findings underscore the need for comprehensive toxicological evaluations.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC8_8H10_{10}ClNOPotential enzyme inhibitor; antiproliferative
2-Methoxy-4-nitroanilineC7_7H8_8N2_2O3_3Genotoxic; reproductive toxicity
p-PhenylenediamineC6_6H8_8N2_2Mutagenic; skin sensitization

This table illustrates the varying biological activities among related compounds, emphasizing the unique position of this compound within this chemical class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-methoxy-4-methylaniline
Reactant of Route 2
Reactant of Route 2
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